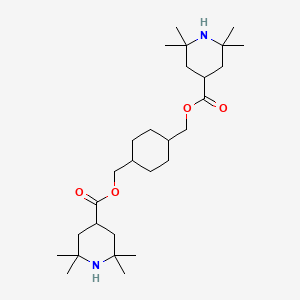
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide is a complex organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents . The presence of the imidazolium ring imparts significant chemical stability and versatility, making this compound useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide typically involves the reaction of an imidazole derivative with a long-chain alkyl halide, followed by carboxymethylation and hydroxylation . The reaction conditions often require the use of strong bases such as sodium hydroxide and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves a multi-step process that includes the initial synthesis of the imidazole derivative, followed by alkylation, carboxymethylation, and hydroxylation . The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted imidazolium compounds .
Scientific Research Applications
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide involves its interaction with various molecular targets, including enzymes and proteins . The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function . The imidazolium ring plays a crucial role in these interactions by providing a stable and versatile framework for binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolium-based ionic liquids such as:
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide is unique due to its combination of carboxymethyl and hydroxyethyl groups, which provide additional functionalization and reactivity compared to other imidazolium-based ionic liquids . This makes it particularly useful in applications requiring high stability and specific interactions with biological molecules .
Properties
CAS No. |
68527-99-1 |
|---|---|
Molecular Formula |
C20H38N2Na2O7 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
disodium;2-[3-(carboxylatomethyl)-3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazole-1,3-diium-1-yl]acetate;dihydroxide |
InChI |
InChI=1S/C20H36N2O5.2Na.2H2O/c1-2-3-4-5-6-7-8-9-10-11-18-21(16-19(24)25)12-13-22(18,14-15-23)17-20(26)27;;;;/h23H,2-17H2,1H3;;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
WVICFZOLLSKIAW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](CC[N+]1(CCO)CC(=O)[O-])CC(=O)[O-].[OH-].[OH-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)




